molecular formula C12H17NO2 B11893151 Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy-2-methyl- CAS No. 65644-75-9

Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy-2-methyl-

Cat. No.: B11893151
CAS No.: 65644-75-9
M. Wt: 207.27 g/mol
InChI Key: XCKFPYYZKVZCIR-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: is a compound belonging to the class of tetrahydroisoquinolines, which are a subset of isoquinoline alkaloids. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted tetrahydroisoquinolines and isoquinolines, which can have different biological activities and applications .

Scientific Research Applications

Chemistry: In chemistry, 7,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is used as a building block for the synthesis of more complex molecules.

Biology: This compound has shown promise in biological studies due to its ability to interact with various biological targets. It has been investigated for its potential neuroprotective and antimicrobial properties .

Medicine: In medicine, 7,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives are being explored for their potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and infections .

Industry: Industrially, this compound is used in the development of pharmaceuticals and agrochemicals. Its versatile chemical properties make it a valuable intermediate in the synthesis of various active ingredients .

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and inhibiting the growth of certain pathogens. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Uniqueness: 7,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying structure-activity relationships .

Properties

CAS No.

65644-75-9

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

7,8-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C12H17NO2/c1-13-7-6-9-4-5-11(14-2)12(15-3)10(9)8-13/h4-5H,6-8H2,1-3H3

InChI Key

XCKFPYYZKVZCIR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=C(C=C2)OC)OC

Origin of Product

United States

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